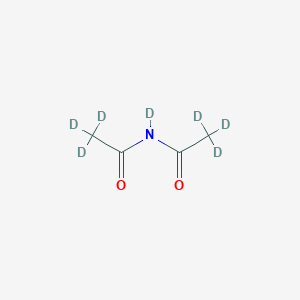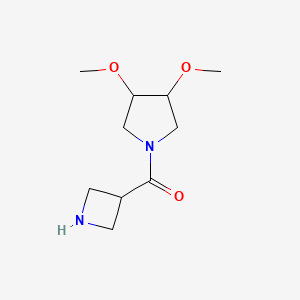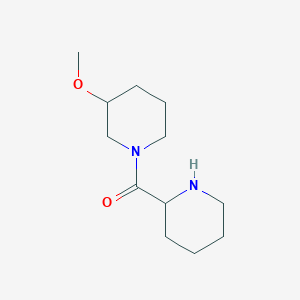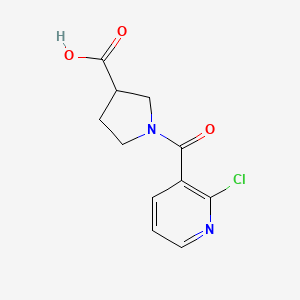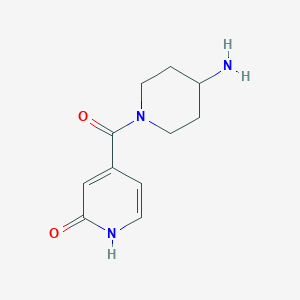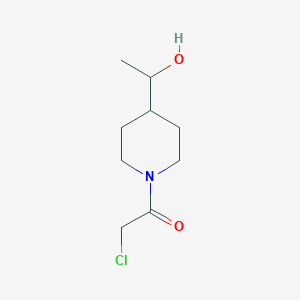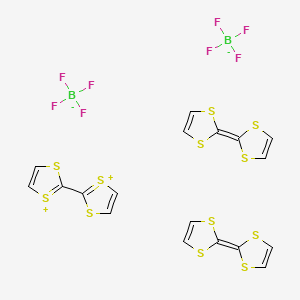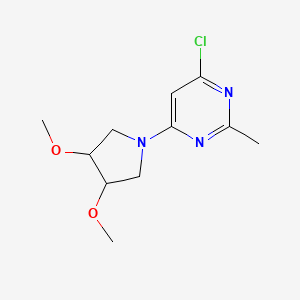
4-氯-6-(3,4-二甲氧基吡咯烷-1-基)-2-甲基嘧啶
描述
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 嘧啶衍生物是抗癌药物合成中的关键中间体,正如在抗癌药物达沙替尼的重要前体 4,6-二氯-2-甲基嘧啶的合成工艺研究中所证明的那样 (郭雷鸣,2012)。
- 嘧啶衍生物的结构和构象分析对于理解其生物学特性至关重要,正如对苄基-(2-氯-6-甲基嘧啶-4-基)胺及其异构体的研究中所示。这些研究证实了通过计算预测的受限旋转,这会影响分子与生物靶标的相互作用 (奥德尔等人,2007)。
分子建模和药理学研究
- 分子建模技术已被应用于嘧啶衍生物,以了解其转运特性和生物活性。例如,对除草剂吡咯二羧酸的研究强调了分子构象和分子内氢键在决定生物活性中的重要性 (Andrea 等人,1990)。
- 嘧啶衍生物也因其非线性光学 (NLO) 特性而被探索,在材料科学和光电器件中具有重要应用。对硫代嘧啶衍生物的研究通过 DFT/TDDFT 和实验分析深入了解了它们的电子和 NLO 特性 (侯赛因等人,2020)。
合成方法
- 嘧啶衍生物的新型合成方法正在不断发展,展示了它们在有机合成中的多功能性和重要性。例如,4-(4,6-二甲氧基嘧啶-2-基)-3-硫脲甲酸甲酯的合成展示了构建具有潜在药理活性的基于嘧啶的分子的高级技术 (吉,2006)。
作用机制
Target of Action
Compound 17 also exhibited promising cytotoxic effects against HePG2 and PACA2 cells .
Mode of Action
The molecular docking study revealed that compounds 14a and 17 have promising binding affinities against Bcl2 anti-apoptotic protein. Additionally, at the gene expression level, compounds 14a, 14b, and 18b up-regulated P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while decreasing Bcl2 activity in MCF7 cells. Compounds 16b and 18b induced apoptotic death in MCF7 cells, and 14a caused cell cycle arrest at the G1/S phase .
Action Environment
Environmental factors, such as pH, temperature, and cellular context, may influence the compound’s efficacy and stability. Specific details regarding the action environment remain to be explored .
生化分析
Biochemical Properties
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with Bcl2 anti-apoptotic protein, showing promising binding affinities . This interaction is crucial as it can influence the apoptotic pathways in cells, potentially leading to cell death in cancerous cells. Additionally, the compound has been shown to up-regulate genes such as P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells .
Cellular Effects
The effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine on various cell types and cellular processes are profound. In cancer cells, particularly MCF7, HePG2, and PACA2, the compound has demonstrated cytotoxic effects . It induces apoptosis by increasing the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and promotes apoptotic death in cancer cells . Furthermore, the compound has been shown to increase the percentage of fragmented DNA in treated cells, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine exerts its effects through several mechanisms. It binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . The compound also influences gene expression by up-regulating pro-apoptotic genes such as P53 and BAX, and down-regulating anti-apoptotic genes like Bcl2 . These changes in gene expression lead to the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its cytotoxic effects over extended periods
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound has shown significant anti-cancer activity without causing adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its efficacy and potency .
属性
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-13-10(12)4-11(14-7)15-5-8(16-2)9(6-15)17-3/h4,8-9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLYXBZSTZGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


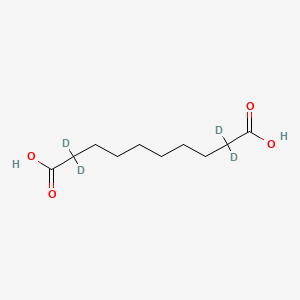

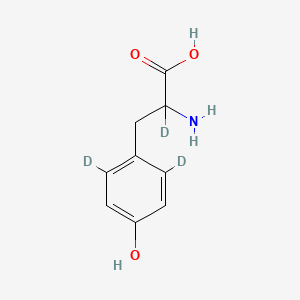
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
